3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a bromobenzamide group and a sulfanylmethyl linker attached to a 4-fluorophenyl carbamoyl moiety. Its structure combines halogenated aromatic systems (bromo and fluoro substituents) with sulfur-containing heterocycles, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFOEWDVVPVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1,3,4-thiadiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The target compound’s key structural elements include:
- 1,3,4-Thiadiazole core : Shared with compounds in , and 12.
- Brominated aromatic ring : Present in , and 10.
- Sulfanyl linker : Similar to ([7–9]) and .
- Fluorophenyl group : Contrasts with chlorine-substituted analogs in and .
Table 1: Substituent Variations in Structural Analogs
Key Observations :
- Bromine at the meta () vs. para () position on aromatic rings alters steric and electronic properties.
- Fluorine substitution (target compound) may enhance metabolic stability compared to chlorine () .
- Ethylsulfanyl () vs. carbamoylmethylsulfanyl (target) groups influence hydrophobicity and hydrogen-bonding capacity.
Key Observations :
- Thiadiazole cores are often synthesized via cyclocondensation of thiosemicarbazides or via alkylation of thiol intermediates .
- The target compound’s sulfanylmethyl group likely derives from S-alkylation of a thiol tautomer, as seen in .
Spectroscopic Data
Table 3: IR and NMR Spectral Features
Key Observations :
Biological Activity
Overview
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that contains a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features several key components:
- Bromine atom : Influences the electronic properties and reactivity.
- Thiadiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
- Fluorophenyl group : Enhances lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrFN₃O₂S |
| Molecular Weight | 396.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and sulfonamide group are critical for binding to enzymes or receptors involved in various biological pathways.
Potential Targets
- Adenosine Receptors : Similar compounds have shown affinity for adenosine receptors, indicating potential as antagonists or modulators .
- Antimicrobial Activity : The thiadiazole moiety has been linked to antimicrobial properties against various pathogens .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy comparable to standard antibiotics such as ciprofloxacin . The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, some compounds have shown cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced potency against specific cancer types.
Case Studies
- Insecticidal Activity : A study evaluated the insecticidal properties of related thiadiazole compounds against Spodoptera littoralis, demonstrating significant lethality at low concentrations . This suggests potential agricultural applications.
- Adenosine Antagonists : In a comparative study of thiadiazole derivatives, compounds similar to this compound exhibited selective binding to adenosine A(1) and A(3) receptors with low nanomolar affinities .
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis involves multi-step reactions, including:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Sulfanyl linkage introduction : Reaction of the thiadiazole intermediate with a mercaptoacetamide derivative (e.g., [(4-fluorophenyl)carbamoyl]methyl mercaptan) in ethanol at 60–70°C .
- Bromobenzamide coupling : Amide bond formation using coupling agents like EDC/HOBt in DMF, followed by purification via column chromatography . Key validation steps include TLC monitoring and NMR/IR spectroscopy for functional group confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., 4-fluorophenyl and bromobenzamide groups) and sulfur-containing moieties .
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and S–S/S–C bonds (~500–700 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Use SHELXL for small-molecule refinement: Implement restraints for disordered atoms (e.g., bromine or fluorophenyl groups) and apply TWIN commands for twinned crystals .
- Validate with Hirshfeld surface analysis to resolve electron density ambiguities, particularly for sulfur-containing moieties .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase), with force fields like AMBER for energy minimization .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets .
Q. How to address discrepancies in biological activity across assays?
- Orthogonal validation : Combine enzyme inhibition assays (e.g., β-lactamase inhibition) with live-cell imaging to confirm target engagement .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and identify outliers in dose-response data .
Q. What strategies optimize solubility and stability for in vivo studies?
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .
- Accelerated stability testing : Monitor degradation under varied pH (2–9) and temperature (4–40°C) via HPLC, with Arrhenius modeling to predict shelf life .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiadiazole core | H₂SO₄, 80°C, 6 hr | 65–70 | |
| 2 | Sulfanyl linkage | Ethanol, 65°C, 12 hr | 55–60 | |
| 3 | Final coupling | EDC/HOBt, DMF, RT, 24 hr | 40–45 |
Q. Table 2. Biological Activity Comparison
| Assay Type | Target | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Antimicrobial | S. aureus | 2.1 ± 0.3 | >10 | |
| Cytotoxicity | HEK-293 | 25.4 ± 1.2 | 12.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
